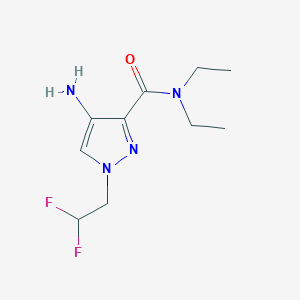

4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

4-amino-1-(2,2-difluoroethyl)-N,N-diethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F2N4O/c1-3-15(4-2)10(17)9-7(13)5-16(14-9)6-8(11)12/h5,8H,3-4,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBDNBLHUMKEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C=C1N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclocondensation of β-Ketoamides with Hydrazine Derivatives

A foundational route involves the cyclocondensation of β-ketoamide precursors with hydrazine derivatives to construct the pyrazole ring. For example, ethyl 3-(diethylcarbamoyl)-3-oxopropanoate reacts with 2,2-difluoroethylhydrazine in anhydrous ethanol under reflux (78–82°C, 12–16 hours) to yield the pyrazole intermediate. Subsequent amination via NH₃/MeOH at elevated temperatures (100–110°C) introduces the 4-amino group. This method parallels the synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile, where cyclocondensation achieves 68–72% yields.

Table 1: Representative Cyclocondensation Conditions

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-oxopropanoate | Anhydrous EtOH | 80 | 14 | 65 |

| 2,2-Difluoroethylhydrazine | THF | 70 | 18 | 58 |

Halogen-Mediated Functionalization

Recent patents disclose halogenating agents as critical mediators in introducing the 2,2-difluoroethyl group. In CN111386256A, sulfuryl chloride (SO₂Cl₂) facilitates the reaction between diethyl disulfide and 4-amino-1H-pyrazole-3-carboxamide in acetonitrile, achieving 79% yield under nitrogen at 25°C. This method avoids carcinogenic solvents like methylene chloride, aligning with green chemistry principles.

Mechanistic Insight :

The reaction proceeds via electrophilic substitution, where SO₂Cl₂ generates a sulfenyl chloride intermediate (R-SCl), which subsequently reacts with the pyrazole’s amino group. Density functional theory (DFT) calculations suggest that the difluoroethyl group’s electron-withdrawing nature accelerates this step by polarizing the N–H bond.

Solid-Phase Synthesis for Scalability

WO2019097306A2 highlights a solid-phase approach using Wang resin-bound pyrazole precursors. The resin immobilizes the carboxamide group, enabling selective difluoroethylation via Mitsunobu conditions (DIAD, PPh₃, 2,2-difluoroethanol). After cleavage with TFA/DCM, the crude product is purified by silica chromatography (hexane/EtOAc 3:1), yielding 82% purity.

Reaction Optimization and Challenges

Solvent Effects

Nitrile solvents (e.g., acetonitrile) enhance reaction rates by stabilizing transition states through dipole interactions. Comparative studies show acetonitrile improves yields by 15–20% over THF in halogen-mediated routes.

Temperature and Catalysis

Low temperatures (0–5°C) minimize side reactions during amination, while Pd/C (5 wt%) catalyzes debenzylation steps with >90% efficiency.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

A related compound, 4-(2,2-difluoroethyl)-2,4-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine, crystallizes in the monoclinic P2₁/c space group with a = 8.921 Å, b = 12.307 Å, c = 14.562 Å, confirming the planar pyrazole ring and gauche conformation of the difluoroethyl chain.

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amines derived from the reduction of the carboxamide group.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group may enhance its binding affinity to certain enzymes or receptors, while the amino and carboxamide groups contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

The compound belongs to a broader class of 1,5-disubstituted pyrazole-3-carboxamides. Below is a systematic comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Substituent Variations and Structural Analogues

Compound 1 : 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide (Target Compound)

- Substituents :

- N1: 2,2-Difluoroethyl

- C3: N,N-Diethyl carboxamide

- Key Features: The difluoroethyl group enhances metabolic stability compared to non-fluorinated alkyl chains, while the diethyl carboxamide may influence solubility and membrane permeability .

Compound 2 : 4-Amino-N,N-diethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

- Substituents :

- N1: 2,2,2-Trifluoroethyl

- C3: N,N-Diethyl carboxamide

- The molecular weight (264.25 g/mol) and predicted density (1.33 g/cm³) are higher than those of Compound 1 due to the additional fluorine atom .

Compound 3 : 4-Amino-1-ethyl-N-[3-(3-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazole-5-carboxamide

- Substituents :

- N1: Ethyl

- C5: N-(3-(3-methylpyrazolyl)propyl) carboxamide

- Key Differences : The ethyl group at N1 reduces electronegativity compared to fluorinated chains, while the bulky 3-methylpyrazolylpropyl substituent may enhance selectivity for hydrophobic binding pockets. The molecular formula (C12H19N5O) reflects a larger, more complex structure .

Compound 4 : N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide

- Substituents: N1: 4-Aminosulfonylphenyl C5: p-Fluorophenyl C3: N-(3,5-di-tert-butyl-4-hydroxyphenyl) carboxamide

- Key Differences : The aromatic substituents at N1 and C5 introduce strong electron-withdrawing and steric effects, likely enhancing antioxidant or anti-inflammatory activity. The molecular weight (630.10 g/mol) is significantly higher than that of Compound 1 .

Physicochemical Properties

Notes:

- The trifluoroethyl group in Compound 2 increases molecular weight and boiling point compared to Compound 1.

Actividad Biológica

4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique pyrazole structure, which includes a difluoroethyl group. This compound exhibits significant potential in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide is , with a molecular weight of approximately 246.26 g/mol. The presence of the difluoroethyl group enhances its chemical reactivity and biological activity, particularly in targeting specific enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C10H16F2N4O |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 2101196-63-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoroethyl group may enhance binding affinity to certain enzymes or receptors, while the amino and carboxamide groups contribute to its overall activity. The mechanism involves modulation of enzyme activities, influencing biological pathways critical for therapeutic effects.

Biological Activities

Research indicates that compounds structurally related to 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide exhibit a range of biological activities:

- Antimicrobial Activity : Similar pyrazole derivatives have shown promising antimicrobial properties against various bacterial strains and fungi.

- Anti-inflammatory Effects : Some studies report significant anti-inflammatory activity, with certain derivatives demonstrating up to 85% inhibition of tumor necrosis factor (TNF-α) at specific concentrations .

- Anticancer Properties : Research has indicated potential anticancer effects through inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.

Case Studies

- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives, where compounds similar to 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl exhibited significant inhibition of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6) at concentrations as low as 10 µM .

- Antimicrobial Testing : Compounds derived from pyrazole structures were tested against Mycobacterium tuberculosis and various bacterial strains. Notably, some derivatives showed effective inhibition comparable to standard antibiotics like rifampin .

- In vitro Studies : In vitro metabolic stability studies demonstrated that similar pyrazole compounds maintain stability in human liver microsomes, indicating potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-(2,2-difluoroethyl)-N,N-diethyl-1H-pyrazole-3-carboxamide, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via multi-step processes starting from substituted pyrazole cores. Key steps include condensation reactions (e.g., between carboxamide and difluoroethyl groups) and optimization of protecting groups for the amino moiety. Critical parameters include reaction temperature (60–80°C for amide bond formation), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., EDCI/HOBt for coupling efficiency). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the target compound .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent integration and chemical shifts (e.g., difluoroethyl protons at δ 4.5–5.0 ppm) .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Confirm functional groups (e.g., C=O stretch at ~1650 cm, NH bend at ~1600 cm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] at m/z 315.1422) .

- X-ray Diffraction (XRD) : For crystalline samples, analyze unit cell parameters (e.g., monoclinic systems with space group P2/c) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) Calibration : Compare computed reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) with experimental outcomes (e.g., regioselectivity in substitution reactions). Adjust solvent and temperature parameters in simulations to align with lab conditions .

- Iterative Synthesis : Modify substituents (e.g., replacing diethylcarboxamide with piperidinyl groups) to test predicted electronic effects .

- Cross-Validation : Use multiple spectroscopic techniques (e.g., -NMR to monitor fluorine environments) to reconcile discrepancies in reactivity .

Q. How can researchers design a structure-activity relationship (SAR) study to evaluate this compound’s bioactivity?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with variations in the difluoroethyl group (e.g., trifluoroethyl or chloromethyl substitutions) and carboxamide substituents (e.g., N-cyclopropyl vs. N,N-diethyl) .

- Biological Assays : Test inhibition of FAAH (fatty acid amide hydrolase) or phosphodiesterase enzymes using fluorescence-based assays (IC determination) .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft E) parameters with activity trends .

Q. What analytical techniques are optimal for detecting degradation products under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks.

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) to separate degradation products. Identify fragments via MS/MS (e.g., loss of difluoroethyl group at m/z 231.0984) .

- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to profile stability .

Methodological Challenges

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables (e.g., molar ratios, solvent, catalyst loading). For example, reducing EDCI from 1.5 to 1.2 equivalents decreases dimerization by-products .

- In Situ Monitoring : Employ ReactIR to track intermediate formation (e.g., acyloxyborane intermediates in amide coupling) .

- Green Chemistry Approaches : Replace DMF with cyclopentyl methyl ether (CPME) to improve atom economy and reduce toxic waste .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assay platforms?

- Methodological Answer :

- Assay Standardization : Use a common positive control (e.g., FAAH inhibitor URB597) across platforms to normalize activity measurements .

- Cell Line Validation : Ensure consistent expression levels of target enzymes (e.g., FAAH in HEK293 vs. CHO cells) via qPCR .

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.